3-Dodecyl-1,3-thiazol-3-ium chloride
Description
3-Dodecyl-1,3-thiazol-3-ium chloride is a cationic surfactant and ionic liquid featuring a thiazolium heterocycle substituted with a dodecyl (C12) alkyl chain and a chloride counterion. Thiazolium-based ionic liquids are characterized by their nitrogen- and sulfur-containing heterocyclic ring, which influences their physicochemical properties, such as solubility, thermal stability, and biological activity. The dodecyl chain enhances its surfactant capabilities, making it suitable for applications in detergents, antimicrobial agents, or as stabilizers in nanomaterial synthesis .
Properties
CAS No. |
114569-85-6 |
|---|---|
Molecular Formula |
C15H28ClNS |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
3-dodecyl-1,3-thiazol-3-ium;chloride |
InChI |
InChI=1S/C15H28NS.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;/h13-15H,2-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
XBOOGRHIFKJIIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CSC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1,3-thiazol-3-ium chloride typically involves the reaction of thiazole with a dodecyl halide (such as dodecyl chloride) under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the thiazole ring attacks the carbon atom in the dodecyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Dodecyl-1,3-thiazol-3-ium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-1,3-thiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Dodecyl-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and catalyst in various chemical reactions.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of 3-Dodecyl-1,3-thiazol-3-ium chloride is primarily related to its surfactant properties. The long dodecyl chain allows it to interact with lipid membranes, disrupting their structure and function. This can lead to increased permeability and potential antimicrobial effects. The thiazole ring may also interact with various molecular targets, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolium-Based Compounds
Thiamine Hydrochloride (Vitamin B1)
- Structure: Thiamine hydrochloride contains a thiazolium ring linked to a pyrimidinyl group and a hydroxyethyl substituent. Its systematic name is 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride hydrochloride .
- Molecular Weight : 337.27 g/mol .
- Applications : Essential in biochemistry as a coenzyme (thiamine pyrophosphate) for carbohydrate metabolism. Unlike 3-dodecyl-thiazolium chloride, it lacks surfactant properties due to its polar substituents .
- Solubility : Highly water-soluble, whereas 3-dodecyl-thiazolium chloride’s solubility depends on the hydrophobic dodecyl chain .
2-(Thiocyanomethylthio)benzothiazole (TCMTB)
Imidazolium-Based Ionic Liquids
1-Dodecyl-3-methylimidazolium Chloride (C12MIMCl)
- Structure : Imidazolium ring with a dodecyl chain and methyl group. Systematic name: 1-Dodecyl-3-methyl-1H-imidazol-3-ium chloride .
- Molecular Weight : 286.88 g/mol .
- Applications : Widely used as a surfactant and ionic liquid in green chemistry. The imidazolium ring offers higher thermal stability compared to thiazolium, but 3-dodecyl-thiazolium chloride may exhibit unique biological activity due to sulfur’s electronegativity .
- Solubility : Soluble in polar organic solvents; hydrophobic chain reduces water solubility, similar to 3-dodecyl-thiazolium chloride .
1-Ethyl-3-methylimidazolium Chloride (EMIM-Cl)
Comparative Data Table
| Compound | Core Structure | Molecular Weight (g/mol) | Key Applications | Solubility Profile |
|---|---|---|---|---|
| 3-Dodecyl-1,3-thiazol-3-ium chloride | Thiazolium + C12 | ~286.88 (inferred) | Surfactant, antimicrobial agent | Moderate in water/organics |
| Thiamine hydrochloride | Thiazolium + pyrimidine | 337.27 | Vitamin supplement, coenzyme | High in water |
| C12MIMCl | Imidazolium + C12 | 286.88 | Ionic liquid, surfactant | Organic solvents |
| EMIM-Cl | Imidazolium + C2 | 156.62 | Electrochemical solvent | Water and organics |
Key Research Findings
The dodecyl chain in both thiazolium and imidazolium compounds confers surfactant properties, but the heterocycle dictates thermal stability and solvent compatibility .
Applications in Industry: Imidazolium ionic liquids (e.g., C12MIMCl) dominate in catalysis and nanomaterials due to their stability, whereas thiazolium derivatives are underexplored but promising in pharmaceuticals . Thiamine’s water solubility contrasts sharply with 3-dodecyl-thiazolium chloride, highlighting how substituent groups tailor compounds for specific roles (e.g., metabolic vs. surface-active) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
